5-Methyl-2-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-2-(pyrrolidin-1-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction . The reaction conditions often involve the use of strong bases and reducing agents, with temperatures ranging from -20°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The process involves similar steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyrrolidine derivatives .
Scientific Research Applications
5-Methyl-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure . The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine
- 6-Methylnicotine
Uniqueness
5-Methyl-2-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-9-4-5-10(11-8-9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
PQNUIDJXNXPHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.